molecular formula C24H21N3O3 B11012367 2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide

2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11012367
M. Wt: 399.4 g/mol
InChI Key: CPTJZTSGISFQOG-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with isoquinoline derivatives under acidic conditions, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as palladium or ruthenium complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Catalysts: Palladium, ruthenium complexes

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its isoquinoline core and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-pyridin-4-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O3/c1-30-19-8-6-17(7-9-19)12-15-27-16-22(20-4-2-3-5-21(20)24(27)29)23(28)26-18-10-13-25-14-11-18/h2-11,13-14,16H,12,15H2,1H3,(H,25,26,28)

InChI Key

CPTJZTSGISFQOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=NC=C4

Origin of Product

United States

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